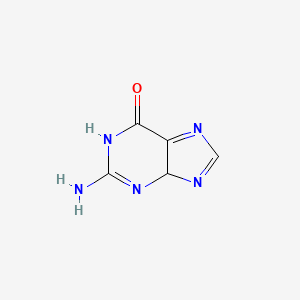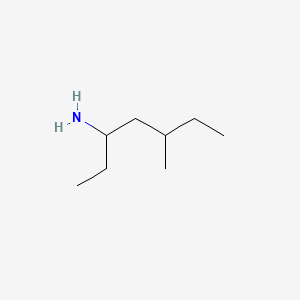
4-Fluorooxolane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluorooxolane-3-carboxylic acid is an organic compound that belongs to the class of oxolane carboxylic acids This compound is characterized by the presence of a fluorine atom attached to the oxolane ring, which is a five-membered ring containing one oxygen atom The carboxylic acid group is attached to the third carbon of the oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorooxolane-3-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of oxolane-3-carboxylic acid. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically takes place under mild conditions, with the fluorinating agent being added to a solution of oxolane-3-carboxylic acid in an appropriate solvent, such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the process. The use of fluorinating agents in a controlled environment allows for the large-scale production of the compound with high purity and yield.
化学反应分析
Types of Reactions
4-Fluorooxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-3,4-dicarboxylic acid, while reduction may produce 4-fluorooxolane-3-methanol.
科学研究应用
4-Fluorooxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
作用机制
The mechanism of action of 4-Fluorooxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can increase its binding affinity and specificity. This makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and pathways.
相似化合物的比较
4-Fluorooxolane-3-carboxylic acid can be compared with other similar compounds, such as:
Oxolane-3-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and physical properties.
4-Chlorooxolane-3-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
4-Bromooxolane-3-carboxylic acid: Similar to the chloro derivative but with a bromine atom, which further alters its properties.
The presence of the fluorine atom in this compound makes it unique, as fluorine is known to significantly influence the electronic properties and reactivity of organic molecules. This uniqueness is leveraged in various applications, particularly in the design of pharmaceuticals and agrochemicals where fluorine’s effects can enhance the efficacy and stability of the compounds.
属性
CAS 编号 |
1510160-17-4 |
|---|---|
分子式 |
C5H7FO3 |
分子量 |
134.11 g/mol |
IUPAC 名称 |
4-fluorooxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H7FO3/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2H2,(H,7,8) |
InChI 键 |
SGMXGNVDKCRUNA-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CO1)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11923056.png)







![7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)
![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11923119.png)




